Home > Products > Screening Compounds P134018 > 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide - 2034511-30-1

1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3058236
CAS Number: 2034511-30-1
Molecular Formula: C16H16N6O2
Molecular Weight: 324.344
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD9668) Compound Description: AZD9668 is a novel, oral inhibitor of neutrophil elastase (NE) []. It exhibits rapidly reversible binding kinetics and high selectivity for NE over other neutrophil-derived serine proteases []. Relevance: Both AZD9668 and 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide share a core structure of a substituted 1,2-dihydropyridine-3-carboxamide. The presence of this common scaffold suggests potential similarities in their binding interactions with biological targets and potential pharmacological properties.

2. 6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819) Compound Description: AZD9819 is a human neutrophil elastase inhibitor with a pyrazinone-carboxamide core structure []. Relevance: While sharing a carboxamide group with the main compound, AZD9819 provides an interesting comparison point. The presence of a dihydropyrazine ring in AZD9819 instead of the dihydropyridine in the main compound highlights the structural diversity within this class of compounds and how subtle changes can affect their activity and properties. This compound also undergoes an intriguing lipid peroxide-mediated epoxidation and rearrangement, resulting in a five-membered oxazole derivative [], a reaction pathway that might be relevant for the main compound due to structural similarities.

3. 4-(5-(4-Bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) Compound Description: DQP-1105 acts as a noncompetitive antagonist of N-methyl-d-aspartate (NMDA) receptors, specifically targeting those containing GluN2C and GluN2D subunits []. Relevance: The presence of a substituted pyrazole ring in both DQP-1105 and 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide suggests a potential common structural motif for interacting with specific enzyme binding sites. This observation emphasizes the importance of the pyrazole moiety in influencing the pharmacological profile of these compounds.

4. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one Compound Description: This compound represents a class of [, , ]triazolo[4,3-a]pyridines, synthesized as part of a medicinal chemistry program []. Relevance: This compound and the main compound both contain a pyrazole ring linked to another heterocycle. This connection point and the presence of similar substituents suggest a possible shared pharmacophore that could be explored for structure-activity relationship studies.

5. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. Relevance: Although structurally different in terms of the core scaffold, TP0439150 shares the presence of a substituted pyrazole ring with the main compound. This shared feature suggests that variations in the substituents and the overall structure might be explored while maintaining the interaction with similar biological targets.

6. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) Compound Description: Compound 7n acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, serving as a structurally diverse backup compound for TP0439150 []. Relevance: While structurally distinct from the main compound, compound 7n exemplifies the exploration of diverse scaffolds to target GlyT1, a strategy that might be relevant for further research on 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide. The focus on CNS multiparameter optimization (CNS MPO) in the development of compound 7n highlights the importance of considering drug-likeness properties during the drug discovery process.

Overview

1-Methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound features a unique combination of functional groups, including a pyrazole moiety, which contributes to its potential pharmacological activities. The structural complexity and the presence of multiple heterocycles make it an interesting subject for synthetic and medicinal chemistry.

Source

The compound has been synthesized and studied in various research settings, particularly in the context of its biological activity and potential therapeutic applications. Research articles and patents provide insights into its synthesis, properties, and applications in medicinal chemistry .

Classification

This compound can be classified under:

  • Chemical Class: Dihydropyridine derivatives
  • Functional Groups: Amide, ketone, pyrazole
  • Potential Applications: Pharmacological agents with possible effects on various biological targets.
Synthesis Analysis

Methods

The synthesis of 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves several key steps:

  1. Formation of the Dihydropyridine Core: The initial step generally includes the cyclization of appropriate precursors to form the dihydropyridine structure.
  2. Introduction of Functional Groups: Subsequent reactions introduce the pyrazole and carboxamide functionalities. This may involve:
    • Nucleophilic substitutions
    • Condensation reactions with hydrazine derivatives for pyrazole formation.
  3. Final Modifications: The final product is often purified through recrystallization or chromatography techniques to ensure high purity .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is characterized by:

  • A dihydropyridine ring
  • A pyrazole ring attached to a pyrazine moiety
  • An amide functional group

This structural arrangement contributes to its potential biological activities.

Data

The molecular formula can be expressed as C16H18N4O2C_{16}H_{18}N_4O_2. The compound's molecular weight is approximately 302.34 g/mol. Detailed spectroscopic data (NMR, IR) would typically be employed to confirm the structure during synthesis.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions such as:

  1. Nucleophilic Substitution Reactions: The amide group can undergo hydrolysis or substitution under acidic or basic conditions.
  2. Cyclization Reactions: Further modifications can lead to new derivatives by forming additional rings or substituents on the existing framework.

Technical Details

The reactivity of this compound is influenced by its functional groups; for instance, the presence of electron-withdrawing groups can enhance nucleophilicity in certain reactions .

Mechanism of Action

Process

The mechanism of action for 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound could potentially interact with specific receptors or enzymes due to its structural features.
  2. Modulation of Signaling Pathways: By binding to target proteins, it may modulate pathways involved in disease processes such as cancer or inflammation.

Data

Studies have indicated that similar compounds exhibit activity against various biological targets, including those involved in cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide or ethanol but may have limited solubility in water.

Chemical Properties

Key chemical properties involve:

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Capable of undergoing hydrolysis and other nucleophilic attacks due to functional groups present.

Relevant analyses such as melting point determination and spectral studies (e.g., UV-visible spectroscopy) are essential for characterizing this compound .

Applications

Scientific Uses

The potential applications of 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide include:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Research Tool: Useful in studying biological pathways due to its unique structural features.

Properties

CAS Number

2034511-30-1

Product Name

1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

IUPAC Name

1-methyl-2-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide

Molecular Formula

C16H16N6O2

Molecular Weight

324.344

InChI

InChI=1S/C16H16N6O2/c1-21-8-2-3-12(16(21)24)15(23)19-7-10-22-9-4-13(20-22)14-11-17-5-6-18-14/h2-6,8-9,11H,7,10H2,1H3,(H,19,23)

InChI Key

MKUCEQBQLOYYMG-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.